3-Bromo-5-ethylpyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-5-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
QFEJCZVFVPLJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Ethylpyridin 2 Amine
Precursor-Based Synthetic Routes to 3-Bromo-5-ethylpyridin-2-amine
Precursor-based synthetic routes are foundational in the preparation of this compound. These methods typically involve the modification of a pre-existing pyridine (B92270) or heterocyclic structure through a series of chemical reactions.
Bromination of 3-ethylpyridin-2-amine (B122465) as a Synthetic Strategy for this compound
A direct and common method for synthesizing this compound is through the electrophilic bromination of 3-ethylpyridin-2-amine. In this reaction, the electron-donating amino and ethyl groups on the pyridine ring direct the incoming electrophile (bromine) to the C-5 position.
The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). The choice of solvent is crucial for the reaction's success, with dichloromethane (B109758) (DCM) or acetonitrile (B52724) being commonly employed. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom substitutes a hydrogen atom on the pyridine ring. Following the reaction, purification is often necessary to isolate the desired product from byproducts and unreacted starting materials. Column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent is a standard purification technique.
Table 1: Bromination of 3-ethylpyridin-2-amine
| Starting Material | Brominating Agent | Solvent | Purification Method |
|---|
Strategic Functional Group Interconversions Leading to this compound
The synthesis of this compound can also be achieved through a series of strategic functional group interconversions. This approach offers flexibility, allowing for the construction of the target molecule from a wider range of precursors. For instance, a synthetic route could begin with a pyridine ring bearing different functional groups, which are then converted to the desired amine, bromo, and ethyl groups.
One potential pathway involves starting with a nitropyridine derivative, such as 3-bromo-5-nitropyridine. The nitro group can be reduced to an amino group using various reducing agents, such as iron filings in an acidic medium or through catalytic hydrogenation. smolecule.com The ethyl group could be introduced via a separate reaction sequence. This multi-step approach allows for the precise placement of each functional group on the pyridine core.
Ring-Forming Reactions Yielding the Pyridine Core of this compound
In contrast to modifying an existing pyridine ring, it is also possible to construct the substituted pyridine core of this compound through ring-forming reactions. These methods, often involving multicomponent reactions, build the heterocyclic ring from acyclic precursors.
One such approach is the three-component ring transformation of 3,5-dinitro-2-pyridone. acs.org In this method, treatment of the dinitropyridone with an aldehyde in the presence of ammonium (B1175870) acetate can lead to the formation of a substituted pyridine. acs.org By selecting the appropriate aldehyde precursor, the ethyl group at the 5-position can be incorporated. This method provides a convergent approach to the synthesis of 3-alkylated-5-nitropyridines, which can then be further functionalized to yield the target compound. acs.org
Advanced Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are also applicable to the synthesis of this compound.
Metal-Catalyzed Coupling Reactions in the Synthesis of this compound
Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions can be utilized in the synthesis of this compound to introduce the ethyl or other aryl groups.
For example, a Suzuki-Miyaura coupling reaction could be employed. This would involve reacting a di-halogenated pyridine precursor with an appropriate organoboron reagent in the presence of a palladium catalyst. mdpi.com For instance, 3,5-dibromopyridin-2-amine could be reacted with an ethylboronic acid derivative to selectively introduce the ethyl group at the 5-position. The success of such reactions often depends on the careful selection of the catalyst, ligands, base, and solvent system. mdpi.comunam.mx
Table 2: Exemplary Metal-Catalyzed Coupling Reaction
| Reaction Type | Precursor | Coupling Partner | Catalyst |
|---|
Organocatalytic Strategies for this compound Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major field in synthetic chemistry, offering an alternative to metal-based catalysts. While the direct organocatalytic synthesis of this compound is not widely documented, the principles of organocatalysis could be applied to various steps in its synthesis.
For example, organocatalysts are known to be effective in Michael additions and other carbon-carbon bond-forming reactions. beilstein-journals.org A potential, though currently not established, strategy could involve an organocatalyzed conjugate addition to an appropriately functionalized pyridine precursor to introduce the ethyl group. Research in this area continues to expand the scope of organocatalysis to new and challenging transformations. rsc.orgacs.org
Process Optimization and Scale-Up for this compound Production
Moving a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product purity. While a specific, established industrial process for this compound is not documented due to its apparent rarity, the principles of process chemistry for related halogenated pyridines can be applied.
The optimization would focus on several key areas:
Reagent and Catalyst Selection: On a large scale, the choice of reagents is dictated by cost, safety, and handling considerations. For a bromination step, using a solid and more manageable brominating agent like N-Bromosuccinimide (NBS) is often preferred over highly corrosive and volatile liquid bromine sci-hub.se. For cross-coupling steps that might be part of a multi-step synthesis, optimizing the catalyst system is crucial. This includes minimizing the loading of expensive precious metal catalysts (like palladium) or exploring more abundant and cheaper alternatives like copper or iron acs.orgacs.org.
Reaction Conditions: Every parameter, including temperature, pressure, reaction time, and solvent choice, must be optimized. Kinetic modeling can be employed to understand reaction mechanisms and identify conditions that maximize product formation while minimizing the generation of impurities acs.org. The goal is to achieve high conversion and selectivity in the shortest time possible.
Purification and Isolation: Industrial-scale production aims to avoid chromatographic purification due to its high cost and solvent consumption. The development of a robust crystallization or precipitation method for the final product and key intermediates is a primary goal. This involves screening various solvent systems and optimizing conditions (temperature, cooling rate) to achieve the desired purity and crystal form. Procedures like washing the filtered solid with deionized water or other solvents are common mdpi.com.
Impurity Profile and Control: A critical aspect of scale-up is the identification, tracking, and control of impurities. Any side-products formed must be characterized, and their formation must be minimized by optimizing reaction conditions. Regulatory requirements for pharmaceutical intermediates demand a thorough understanding and control of the impurity profile.
The table below summarizes key parameters for process optimization.
| Parameter | Laboratory Scale | Process Scale-Up Considerations | Objective |
| Brominating Agent | Liquid Bromine (Br₂) or NBS | N-Bromosuccinimide (NBS) or other solid bromine carriers. | Improved safety, easier handling, waste reduction sci-hub.se. |
| Purification Method | Column Chromatography | Crystallization, Distillation, or Precipitation. | Reduce cost, minimize solvent waste, improve throughput acs.orgmdpi.com. |
| Catalyst Loading | Often high (e.g., 5-10 mol%) | Minimized (<1 mol%); potential use of more active or robust catalysts. | Reduce cost of precious metals; improve process efficiency. |
| Solvent | Dichloromethane, Acetonitrile | Toluene, Ethyl Acetate, or greener solvent alternatives. | Lower toxicity, better recovery, improved safety profile. |
| Process Control | Manual addition, batch processing | Automated dosing, continuous flow reactors. | Better control of reaction parameters, improved safety and consistency. |
Chemical Reactivity and Derivatization of 3 Bromo 5 Ethylpyridin 2 Amine
Electrophilic Aromatic Substitution Reactions of 3-Bromo-5-ethylpyridin-2-amine
The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution than benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the amino group at the 2-position can facilitate such reactions. The substitution pattern is directed by the existing substituents. For instance, bromination of 3-ethylpyridin-2-amine (B122465) typically occurs at the 5-position to yield 5-bromo-3-ethylpyridin-2-amine, indicating the directing influence of the amino and ethyl groups. sci-hub.se Common brominating agents for this transformation include bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane (B109758) or acetonitrile (B52724).
Nucleophilic Aromatic Substitution Reactions of this compound
The bromine atom at the 3-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the bromine atom acts as a leaving group and is replaced by a nucleophile. smolecule.com This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the bromide, leading to a wide array of substituted pyridine derivatives. The reaction conditions for SNAr typically involve heating the substrate with the nucleophile, often in the presence of a base. The efficiency of these reactions can be influenced by the nature of the nucleophile and the specific reaction conditions employed.
It is noteworthy that in some pyridine systems, base-catalyzed isomerization can occur, potentially leading to substitution at a different position, such as the 4-position, via pyridyne intermediates. researchgate.net However, the primary pathway for compounds like this compound under standard SNAr conditions is direct displacement of the bromine atom.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The bromine atom on the pyridine ring makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide. This compound can be effectively coupled with a variety of aryl or heteroaryl boronic acids or their esters to produce biaryl derivatives. mdpi.com These reactions are typically catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and water. mdpi.com
The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of substituted pyridines. mdpi.com It has been noted that the reactivity in Suzuki coupling can be influenced by the substituents on the pyridine ring. For instance, the presence of an amide group, formed by acylation of the amine functionality, can be used to modulate the electronic properties and reactivity of the substrate in these coupling reactions. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Ethyl-3-phenylpyridin-2-amine | Moderate to Good | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine | Moderate to Good | mdpi.com |
| 3-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 1-(3-(2-Amino-5-ethylpyridin-3-yl)phenyl)ethanone | Moderate to Good | mdpi.com |
Heck and Sonogashira Couplings of this compound
The Heck reaction, another palladium-catalyzed process, couples the aryl bromide with an alkene to form a substituted alkene. While specific examples for this compound are not detailed in the provided context, similar bromopyridine derivatives are known to undergo this transformation. smolecule.com
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. scirp.org this compound can react with various terminal alkynes to yield 3-alkynyl-5-ethylpyridin-2-amine derivatives. scirp.orgresearchgate.net These reactions are typically carried out using a palladium catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂), in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. scirp.org This reaction allows for the introduction of an alkynyl moiety, which is a valuable functional group for further synthetic transformations. beilstein-journals.org
Buchwald-Hartwig Amination and Related C-N Cross-Coupling Reactions of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the coupling of aryl halides with amines. core.ac.ukresearchgate.net this compound can be coupled with a variety of primary and secondary amines to afford N-substituted derivatives. nih.gov These reactions typically employ a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in conjunction with a specialized phosphine ligand like DavePhos, and a strong base such as sodium tert-butoxide. researchgate.netnih.gov The choice of ligand is crucial for achieving high efficiency, especially when coupling with sterically hindered amines. core.ac.uknih.gov This methodology provides a direct route to synthesize more complex aminopyridine structures.
Reactions Involving the Amine Functionality of this compound
The primary amine group at the 2-position of this compound is a key site for various chemical modifications. It can undergo a range of reactions typical of primary aromatic amines.
One common transformation is acylation, where the amine reacts with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an amide. For example, reaction with acetic anhydride yields N-(3-bromo-5-ethylpyridin-2-yl)acetamide. mdpi.com This transformation is not only a means of protecting the amine group but can also modulate the electronic properties of the pyridine ring, which can be advantageous in subsequent reactions like the Suzuki-Miyaura coupling. mdpi.com
The amine group can also participate in condensation reactions with carbonyl compounds to form imines. Furthermore, the amino group can be a nucleophilic partner in various coupling reactions, although its direct use in some palladium-catalyzed processes can be challenging due to its potential to bind to the metal center and inhibit catalysis. core.ac.uk However, with the development of specific catalyst systems, direct C-N coupling reactions involving 2-aminopyridines have become more feasible. core.ac.uk
Acylation and Sulfonylation of the Amine Group in this compound
The primary amine group in this compound is a key site for derivatization through acylation and sulfonylation reactions. These transformations are fundamental in modifying the compound's electronic and steric properties, often serving as a crucial step in the synthesis of more complex molecules.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding amides. For instance, treatment with acetic anhydride or acetyl chloride can yield N-(3-bromo-5-ethylpyridin-2-yl)acetamide. mdpi.com These reactions are typically performed in an inert solvent, and the conditions can be controlled to ensure high yields and regioselectivity. The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Sulfonylation: Similarly, the amine group can be sulfonylated by reacting it with sulfonyl chlorides to form sulfonamides. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting sulfonamides are important structural motifs in various biologically active compounds. For example, the reaction with an appropriate sulfonyl chloride can yield products like 5-Bromo-N-ethylpyridine-3-sulfonamide, although the starting material in this specific example is different, the principle of the reaction is analogous. sigmaaldrich.com The choice of solvent and base is critical for the success of the sulfonylation reaction.
A plausible mechanism for the sulfonylation of a pyridine derivative involves the initial N-sulfonylation of the pyridine nitrogen, which activates the molecule for subsequent reactions. acs.orgnsf.gov
Alkylation Reactions of the Amine Group in this compound
The primary amine group of this compound can undergo N-alkylation with various alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, further diversifying the molecular structure. The reaction's success and selectivity (mono- vs. di-alkylation) often depend on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.
For primary aromatic amines, cesium carbonate (Cs2CO3) in anhydrous N,N-dimethylformamide (DMF) has been shown to be an effective system for promoting selective mono-N-alkylation with a wide range of alkyl halides, while suppressing the undesired dialkylation. researchgate.net This method provides a chemoselective route to secondary amines. researchgate.net The reaction of this compound with alkyl halides would be expected to yield the corresponding N-alkylated products.
Diazotization and Subsequent Transformations of the Amine Group in this compound
The primary amine group on the pyridine ring can be converted into a diazonium salt through a process called diazotization. This typically involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations.
One of the most well-known reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br), a cyano group, or other functionalities using a copper(I) salt catalyst. While the starting material is different, the principle of diazotization followed by a subsequent reaction is a common strategy in pyridine chemistry. google.com For example, the diazotization of 4-[2-(5-Ethyl-2-pyridyl) ethoxy] aminobenzene and its subsequent reaction with acrylamide (B121943) is a key step in a patented synthetic process. google.com
Transformations of the Bromine Substituent in this compound
The bromine atom at the 3-position of the pyridine ring is a valuable handle for introducing further molecular complexity through various cross-coupling and substitution reactions. sci-hub.se
Cross-Coupling Reactions: this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base to form biaryl compounds. mdpi.com
Heck Coupling: This reaction couples the bromopyridine with an alkene to form a substituted alkene. smolecule.com
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne to create an alkynylpyridine derivative. smolecule.com
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromopyridine with an amine.
Nucleophilic Substitution Reactions: The bromine atom can also be displaced by various nucleophiles. This can include reactions with amines, thiols, or alkoxides to introduce new functional groups at the 3-position.
Oxidation and Reduction Chemistry of this compound
The this compound molecule possesses functional groups that can undergo both oxidation and reduction reactions.
Oxidation: The primary amine group can potentially be oxidized to a nitro group under specific conditions using strong oxidizing agents like potassium permanganate. evitachem.com The pyridine nitrogen can also be oxidized to form an N-oxide using reagents like hydrogen peroxide. smolecule.com
Reduction: The bromine atom can be removed through a process called de-bromination, which is a form of reduction. smolecule.com This can be achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. smolecule.comacs.org The reduction of a nitro group to an amine is also a common transformation in pyridine chemistry, often accomplished with iron in acidic conditions or through catalytic hydrogenation. smolecule.com While this compound does not have a nitro group, this illustrates a typical reduction reaction on a substituted pyridine ring. acs.orgsmolecule.com
Advanced Analytical Characterization Techniques for 3 Bromo 5 Ethylpyridin 2 Amine
Spectroscopic Methodologies for Elucidating Molecular Structure and Conformation of 3-Bromo-5-ethylpyridin-2-amine
Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to probe molecular features. A multi-spectroscopic approach, encompassing nuclear magnetic resonance, vibrational, mass, and electronic spectroscopy, is essential for a complete structural and conformational analysis of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., 2D NMR, Solid-State NMR, ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.
¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy for this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two doublets for the non-equivalent protons on the pyridine (B92270) ring. The ethyl group would be identified by a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with each other. The amine (-NH2) protons would typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom. The chemical shifts of the five carbons in the pyridine ring would be influenced by the effects of the bromo, ethyl, and amino substituents. Two additional signals in the aliphatic region would correspond to the methylene and methyl carbons of the ethyl group.
2D NMR Techniques: To confirm assignments and elucidate complex connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons of the ethyl group and potentially between adjacent protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.
While specific, peer-reviewed experimental NMR data for this compound is not widely available in public databases, the expected spectral features can be predicted based on its structure.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine-H (position 4) | ~7.5 - 7.8 | Doublet (d) |
| Pyridine-H (position 6) | ~7.8 - 8.1 | Doublet (d) |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) |
| -CH₂- (ethyl) | ~2.5 - 2.8 | Quartet (q) |
| -CH₃ (ethyl) | ~1.1 - 1.4 | Triplet (t) |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-NH₂) | ~158 - 162 |
| C-3 (C-Br) | ~105 - 110 |
| C-4 | ~140 - 145 |
| C-5 (C-ethyl) | ~130 - 135 |
| C-6 | ~145 - 150 |
| -CH₂- (ethyl) | ~22 - 26 |
| -CH₃ (ethyl) | ~12 - 16 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. biosynth.com C-H stretching vibrations from the aromatic ring and the ethyl group would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ fingerprint region. A C-Br stretching frequency would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals, making it particularly useful for analyzing the pyridine core of the molecule.
Expected Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (ethyl) | C-H Stretch | 2850 - 2970 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Bromoalkane | C-Br Stretch | 500 - 650 |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of this compound
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and, consequently, the elemental formula of a compound. For this compound (C₇H₉BrN₂), HRMS would provide a highly accurate mass measurement of its molecular ion. A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) and other bromine-containing fragment ions would appear as a pair of peaks of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of one bromine atom in the molecule.
Predicted HRMS Data for this compound
| Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) |
| [M(⁷⁹Br)]⁺ | C₇H₉⁷⁹BrN₂ | 200.0003 |
| [M(⁸¹Br)]⁺ | C₇H₉⁸¹BrN₂ | 201.9983 |
UV-Vis Spectroscopy for Electronic Transitions in this compound
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of a substituted pyridine ring. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic system, which are influenced by the electronic effects of the amino, bromo, and ethyl substituents.
X-ray Crystallography and Diffraction Studies of this compound
While spectroscopic methods provide extensive data on molecular structure, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing of this compound
A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information. It would precisely determine bond lengths, bond angles, and torsion angles within the molecule, confirming the atomic connectivity and revealing the molecule's preferred conformation in the crystal lattice.
Furthermore, this technique would elucidate the crystal packing arrangement, showing how individual molecules interact with their neighbors. Key intermolecular interactions, such as hydrogen bonding involving the amine group's protons and the pyridine nitrogen atom, would be identified and characterized. Such studies are crucial for understanding the solid-state properties of the material. Although specific crystal structure data for this compound is not publicly documented, related aminopyridine structures have been extensively studied, revealing common hydrogen bonding and packing motifs. nih.gov
Powder X-ray Diffraction Analysis of Polymorphs of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of pharmaceutical compounds that can influence their physicochemical properties, including solubility, stability, and bioavailability. Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to identify and characterize these different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.
Currently, there is no publicly available literature that specifically reports the existence of polymorphs for this compound. However, the potential for polymorphism in substituted aminopyridines necessitates that any comprehensive characterization of this compound would involve a thorough polymorphic screen. Such a screen would typically involve crystallizing the material from a variety of solvents under different conditions (e.g., temperature, pressure, and evaporation rate) to induce the formation of different crystalline phases.
The PXRD analysis of any discovered polymorphs would involve irradiating the powder sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks at specific 2θ angles, with corresponding intensities.
Hypothetical PXRD Data for Two Polymorphs of this compound:
While specific data for this compound is not available, the following table illustrates how PXRD data would be presented to distinguish between two hypothetical polymorphs, Form A and Form B.
| Form A | Form B |
| 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 100 |
| 12.3 | 65 |
| 15.8 | 40 |
| 19.1 | 80 |
| 22.7 | 55 |
| 25.4 | 30 |
The distinct peak positions and relative intensities in the hypothetical data above would be conclusive evidence of two different crystal structures for this compound.
Chromatographic and Separation Science Applications for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable for determining the purity of chemical compounds and for their isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for such purposes.
Advanced HPLC and GC Method Development for this compound
The development of robust HPLC and GC methods is crucial for the accurate purity assessment of this compound. The choice between HPLC and GC would depend on the compound's volatility and thermal stability. Given the structure of this compound, both techniques could potentially be applicable.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for the analysis of this compound. Method development would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity for the parent compound and any potential impurities.
Key parameters for HPLC method development include:
Column: A C18 or C8 stationary phase would be a suitable starting point.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. Gradient elution, where the proportion of the organic modifier is varied over time, would likely be employed to separate compounds with a range of polarities.
Detection: UV detection would be appropriate, with the detection wavelength set to the λmax of this compound to ensure high sensitivity.
Gas Chromatography (GC):
For GC analysis, the compound would need to be sufficiently volatile and thermally stable. If direct analysis is not feasible due to low volatility or thermal degradation, derivatization could be employed.
Key parameters for GC method development include:
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be a logical choice.
Injector and Detector Temperatures: These would be optimized to ensure efficient vaporization of the sample without degradation.
Oven Temperature Program: A temperature gradient would be developed to ensure the separation of volatile impurities from the main compound.
Detector: A Flame Ionization Detector (FID) would provide a robust and sensitive response for this organic compound.
Illustrative Chromatographic Conditions:
The following tables provide examples of starting conditions for HPLC and GC method development for a compound structurally similar to this compound, as specific methods for the target compound are not documented.
Table of Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table of Illustrative GC Parameters:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min) to 280 °C at 10 °C/min |
| Detector | FID at 300 °C |
| Injection Mode | Split (10:1) |
Chiral Separation Techniques for Enantiomers of this compound (if applicable)
Chiral separation techniques are employed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter and lacks a plane of symmetry.
Based on the chemical structure of this compound, the molecule is achiral . It does not possess any stereocenters (an atom, typically carbon, bonded to four different groups), nor does it exhibit other forms of stereoisomerism such as atropisomerism. Therefore, it does not have enantiomers.
As a result, chiral separation techniques are not applicable for this compound.
Computational and Theoretical Investigations of 3 Bromo 5 Ethylpyridin 2 Amine
Electronic Structure Analysis of 3-Bromo-5-ethylpyridin-2-amine
The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis of this compound explores the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals.
Quantum chemical calculations are foundational to modern chemical theory, providing detailed information about molecular geometries and energies. Density Functional Theory (DFT) and ab initio methods are the primary tools for these investigations.
DFT methods, particularly those using the B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), are widely used to obtain a balance between accuracy and computational cost for systems like substituted pyridines. wu.ac.thresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), offer alternative approaches for calculating molecular properties from first principles. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous substituted pyridines and are for illustrative purposes.
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| C-Br | ~1.90 Å | Carbon-Bromine bond |
| C-N (ring) | ~1.34 - 1.39 Å | Carbon-Nitrogen bonds within the pyridine (B92270) ring |
| C-C (ring) | ~1.39 Å | Carbon-Carbon bonds within the pyridine ring |
| C-NH₂ | ~1.38 Å | Bond between the ring and the amino group |
| C-CH₂CH₃ | ~1.51 Å | Bond between the ring and the ethyl group |
| **Bond Angles (°) ** | ||
| C-C-Br | ~120° | Angle involving the bromine substituent |
| C-N-C | ~118° | Angle at the nitrogen atom in the pyridine ring |
| C-C-NH₂ | ~121° | Angle involving the amino substituent |
Natural Bond Orbital (NBO) analysis is another critical computational tool. It examines the delocalization of electron density between filled and unfilled orbitals, quantifying the stability arising from hyperconjugative interactions. For this compound, NBO analysis would likely reveal strong π → π* interactions within the pyridine ring, confirming its aromaticity, and significant charge delocalization from the lone pair of the amino group into the ring. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a large gap indicates high kinetic stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may have significant contributions from the carbon atom bonded to the bromine, indicating a site susceptible to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. tandfonline.com
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small one. semanticscholar.org
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.
Table 2: Predicted FMO Properties and Reactivity Descriptors for this compound (Illustrative) Note: Values are for illustrative purposes, based on trends observed in DFT studies of similar brominated and aminated aromatic compounds. researchgate.netmdpi.com
| Parameter | Predicted Value (eV) | Significance |
| E_HOMO | ~ -5.5 eV | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | ~ -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates moderate kinetic stability and reactivity |
| Chemical Hardness (η) | ~ 2.35 eV | Suggests the molecule is moderately "soft" |
| Electrophilicity Index (ω) | ~ 1.9 eV | Measures the electron-accepting capability |
Conformational Analysis and Molecular Dynamics Simulations of this compound
While the pyridine ring of this compound is largely planar, the molecule possesses conformational flexibility due to the rotation of the ethyl group. Conformational analysis, typically performed by scanning the potential energy surface as a function of key dihedral angles, can identify the most stable conformer(s). wu.ac.th For the ethyl group, staggered conformations are generally more stable than eclipsed ones.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, often in a simulated solvent environment like water. researchgate.net MD simulations can provide insights into:
Solvation: How the molecule interacts with solvent molecules. The amino group is expected to form hydrogen bonds with water.
Structural Stability: By tracking metrics like the root-mean-square deviation (RMSD), simulations can confirm the stability of the molecule's structure. semanticscholar.org
Local Interactions: Radial distribution functions can be calculated to determine which atoms on the molecule have the most pronounced interactions with the solvent. researchgate.net
Spectroscopic Property Prediction and Correlation for this compound
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be used to interpret and verify experimental data.
DFT methods are commonly used to calculate vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net For this compound, key predicted vibrations would include the N-H stretching of the amino group, C-H stretching of the ethyl group and pyridine ring, ring stretching modes, and the characteristic C-Br stretching vibration.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: Wavenumbers are approximate and based on typical values for similar functional groups. researchgate.nettandfonline.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Asymmetric/Symmetric Stretch | 3500 - 3300 | -NH₂ |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |
| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂CH₃ |
| C=C / C=N Ring Stretch | 1650 - 1400 | Pyridine Ring |
| C-N Stretch | 1380 - 1260 | Aromatic Amine |
| C-Br Stretch | 650 - 550 | Bromo-aromatic |
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. wu.ac.thtandfonline.com Theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be invaluable for assigning peaks in experimental NMR spectra. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the methylene (B1212753) and methyl protons of the ethyl group. The ¹³C NMR would similarly show unique signals for each carbon atom in its specific chemical environment. mdpi.comrsc.org
Reaction Mechanism Studies Involving this compound
Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling transition states and reaction energy profiles. For this compound, several reaction types are of interest.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom makes the molecule an excellent substrate for cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com In these reactions, the C-Br bond is coupled with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond. DFT studies can model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the reaction kinetics and the effect of substituents. mdpi.com
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be displaced by strong nucleophiles. While S_NAr reactions on pyridine rings can be complex, computational studies can help predict the feasibility and regioselectivity of such substitutions.
Base-Catalyzed Halogen Scrambling: Studies on 3-bromopyridines have shown that under certain basic conditions, the bromine atom can migrate to other positions on the ring. rsc.org Theoretical calculations can investigate the mechanism of this isomerization, which may proceed through intermediates like pyridyne or involve direct proton abstraction and halide migration, to rationalize the observed product distributions.
Enzymatic Reactions: Related aminopyridines have been shown to undergo regioselective hydroxylation by microorganisms. researchgate.net Computational docking and QM/MM (Quantum Mechanics/Molecular Mechanics) studies could be employed to model the interaction of this compound with an enzyme's active site to predict its potential as a substrate for biotransformation.
Strategic Applications of 3 Bromo 5 Ethylpyridin 2 Amine As a Synthetic Synthon
Utilization of 3-Bromo-5-ethylpyridin-2-amine in the Synthesis of Complex Organic Molecules
The inherent reactivity of this compound makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules. The presence of the bromine atom, a good leaving group, and the nucleophilic amino group allows for sequential and site-selective reactions. This dual reactivity is instrumental in building molecular complexity from a relatively simple starting material.
One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, enable the formation of new carbon-carbon bonds by coupling the bromopyridine core with various boronic acids. This methodology provides a powerful tool for introducing diverse aryl and heteroaryl substituents, leading to the generation of large libraries of pyridine (B92270) derivatives.
Furthermore, the amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, which further expands the synthetic possibilities. These reactions allow for the introduction of different functional groups and the construction of more elaborate molecular architectures.
Role of this compound in Heterocyclic Chemistry
In the realm of heterocyclic chemistry, this compound is a key player. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of many pharmaceuticals and biologically active compounds. The pyridine core of this compound is itself a fundamental heterocyclic scaffold.
The strategic placement of the bromine atom and the amino group on the pyridine ring facilitates the construction of fused heterocyclic systems. For instance, the amino group can react with various reagents to form new rings fused to the parent pyridine structure. This approach is crucial for the synthesis of novel polycyclic aromatic compounds with unique electronic and biological properties. The bromine atom can be subsequently functionalized to introduce additional diversity into the final molecule.
The versatility of this synthon is further highlighted by its use in the synthesis of various substituted pyridines, which are important intermediates in their own right. bldpharm.com
Incorporation of this compound into Scaffolds for Material Science Precursors
The application of this compound extends beyond the life sciences into the field of material science. The pyridine ring, with its inherent electronic properties, makes it an attractive component for the design of new functional materials. Derivatives of this compound have the potential to be used in the synthesis of functionalized polymers and materials with specific electronic or optical properties. smolecule.com
By strategically modifying the core structure through reactions at the bromine and amino positions, chemists can fine-tune the properties of the resulting materials. For example, the introduction of conjugated systems through cross-coupling reactions can lead to materials with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to create a diverse range of derivatives from this single precursor is a significant advantage in the rapid exploration of new materials.
Use of this compound in Agrochemistry Building Blocks
The development of new and effective agrochemicals is crucial for global food security. This compound serves as a valuable building block in the synthesis of novel pesticides and herbicides. The pyridine scaffold is a common feature in many commercially successful agrochemicals, and the ability to easily introduce a variety of substituents via the bromo and amino groups allows for the rapid generation of new candidate compounds for biological screening. google.com
The synthesis of these agrochemical building blocks often involves similar synthetic strategies to those employed in pharmaceutical chemistry, such as cross-coupling and functional group interconversion. The goal is to create molecules that are highly active against specific pests or weeds while exhibiting low toxicity to non-target organisms and the environment.
Functionalization Strategies Derived from this compound
The utility of this compound as a synthetic synthon is largely dependent on the diverse range of functionalization strategies that can be employed. The bromine atom is a key handle for introducing molecular diversity. It readily participates in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.com These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the 3-position of the pyridine ring.
The amino group at the 2-position is also a versatile functional handle. It can be acylated to form amides, which can alter the electronic properties of the pyridine ring and provide a site for further modification. mdpi.com The amino group can also be diazotized and subsequently replaced with a variety of other functional groups, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions.
Furthermore, the pyridine nitrogen itself can be functionalized, for example, by oxidation to the corresponding N-oxide. This modification can alter the reactivity of the pyridine ring and enable different modes of functionalization.
| Reaction Type | Reagents | Position of Functionalization |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | 3-position (replaces Br) |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 3-position (replaces Br) |
| Acylation | Acyl chlorides, acid anhydrides | 2-position (on amino group) |
| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | 2-position (replaces amino group) |
Development of Libraries and Diversification Strategies Using this compound
The ability to readily functionalize this compound at multiple positions makes it an ideal starting material for the construction of chemical libraries. These libraries, which consist of a large number of structurally related compounds, are essential tools in drug discovery and materials science for screening and identifying compounds with desired properties.
A common strategy for library development involves a divergent synthetic approach. Starting from the common this compound core, a variety of building blocks can be introduced at the bromine and amino positions in a combinatorial fashion. For example, a set of different boronic acids can be reacted with the bromine atom via Suzuki coupling, and a set of different acylating agents can be reacted with the amino group. This approach can rapidly generate a large and diverse library of compounds.
High-throughput synthesis and purification techniques are often employed to facilitate the rapid production of these libraries. The resulting compounds can then be screened for biological activity or material properties, leading to the identification of new lead compounds for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-5-ethylpyridin-2-amine in laboratory settings?
- Methodology : The compound can be synthesized via bromination of 2-amino-5-ethylpyridine using N-bromosuccinimide (NBS) in acetonitrile under mild heating (40–60°C). This method ensures regioselectivity at the 3-position due to the electron-donating ethyl group at position 5, which directs bromination . Purification is typically achieved via column chromatography using a hexane/ethyl acetate gradient.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry. The ethyl group (CHCH) appears as a triplet (~1.3 ppm) and quartet (~2.5 ppm), while the aromatic protons exhibit splitting patterns consistent with substitution patterns.
- FTIR : Peaks at ~3400 cm (N-H stretch) and 600–700 cm (C-Br stretch) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] and isotopic pattern for bromine .
Q. How can researchers verify the purity of this compound after synthesis?
- Methodology : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. A sharp melting point (~120–125°C) and single HPLC peak (>95% area) indicate high purity. Cross-validate with thin-layer chromatography (TLC) using UV visualization .
Advanced Research Questions
Q. How can reaction yield discrepancies in nucleophilic substitution reactions involving this compound be resolved?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity but may increase side reactions. Test solvent polarity effects systematically.
- Steric and Electronic Effects : The ethyl group at position 5 creates steric hindrance. Use bulky nucleophiles (e.g., tert-butylamine) to minimize competing pathways.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC and isolate intermediates to identify competing pathways .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodology :
- Crystallization Techniques : Slow evaporation of a dichloromethane/hexane mixture (1:3 v/v) promotes crystal growth.
- X-ray Diffraction (XRD) : Use SHELXL for structure refinement. Challenges include disorder in the ethyl group; apply restraints to thermal parameters during refinement .
Q. How can Suzuki-Miyaura coupling reactions be optimized for this compound?
- Methodology :
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in ethanol/toluene (1:1) at 80°C.
- Base Screening : Potassium carbonate or cesium fluoride improves coupling efficiency.
- Substrate Scope : Test aryl boronic acids with varying electronic properties (e.g., electron-rich vs. electron-poor) to evaluate steric and electronic compatibility .
Q. How should researchers design a study to evaluate the bioactivity of this compound against antibiotic-resistant bacteria?
- Methodology :
- Assay Design : Perform microdilution assays (MIC/MBC) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO).
- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 3-Bromo-5-methylpyridin-2-amine) to identify critical substituents.
- Mechanistic Studies : Use fluorescence-based assays to assess membrane disruption or enzyme inhibition (e.g., β-lactamase) .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for this compound reported in different studies?
- Methodology :
- Solvent Effects : Confirm solvent used (e.g., CDCl vs. DMSO-d), as proton shifts vary with solvent polarity.
- Dynamic Processes : Variable-temperature NMR can reveal rotational barriers in the ethyl group that cause peak broadening.
- Referencing Standards : Ensure chemical shifts are internally referenced to TMS (tetramethylsilane) .
Q. Why do synthetic yields of this compound vary significantly across publications?
- Methodology :
- Reagent Purity : NBS often degrades upon storage; test activity with KI/starch paper before use.
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N/Ar) to prevent radical side reactions.
- Scale-Up Effects : Pilot small-scale reactions (0.1–1 mmol) before scaling to >10 mmol to identify bottlenecks .
Tables for Comparative Analysis
Table 1 : Comparison of Synthetic Methods for this compound
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| NBS Bromination | NBS, CHCN, 60°C, 6 hr | 78 | 98 | |
| HBr/HO | HBr (48%), HO, RT | 52 | 90 |
Table 2 : Bioactivity of this compound vs. Analogs
| Compound | MIC (μg/mL) against MRSA | MIC (μg/mL) against E. coli |
|---|---|---|
| This compound | 16 | >64 |
| 3-Bromo-5-methylpyridin-2-amine | 32 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
